N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a complex organic compound that features a benzo[d]thiazole moiety linked to a pyridazinone structure via a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with benzo[d]thiazole and 3-phenylpyridazin-6-one as the primary starting materials.
Formation of Intermediate: The benzo[d]thiazole is first functionalized to introduce a reactive group, such as a halide or an amine, which can then react with a butanoyl chloride to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 3-phenylpyridazin-6-one under conditions that facilitate the formation of the butanamide linkage. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide in high purity.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, and the process would include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting the keto group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydroxyl derivatives of the pyridazinone ring.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology
Enzyme Inhibition: It has potential as an inhibitor of specific enzymes, which could be explored for therapeutic applications.
Fluorescent Probes: The benzo[d]thiazole moiety can be used in the design of fluorescent probes for biological imaging.
Medicine
Drug Development: The compound’s structure suggests it could be a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory diseases.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety can interact with hydrophobic pockets in proteins, while the pyridazinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-methylpyridazin-1(6H)-yl)butanamide: Similar structure but with a methyl group instead of a phenyl group on the pyridazinone ring.
N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-ethylpyridazin-1(6H)-yl)butanamide: Similar structure but with an ethyl group instead of a phenyl group on the pyridazinone ring.
Uniqueness
N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is unique due to the presence of the phenyl group on the pyridazinone ring, which can enhance its binding affinity and specificity for certain biological targets compared to its methyl or ethyl analogs. This structural feature may also influence its electronic properties, making it more suitable for certain applications in material science.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-19(23-21-22-17-9-4-5-10-18(17)28-21)11-6-14-25-20(27)13-12-16(24-25)15-7-2-1-3-8-15/h1-5,7-10,12-13H,6,11,14H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUOPSLPYYUTIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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